Ruthenium dodecacarbonyltriangulo, also known as tricarbonyl(triruthenium dodecacarbonyl) hydride, is a cluster compound containing three ruthenium atoms, twelve carbon monoxide (CO) ligands, and one hydride (H) ligand. Its unique triangular structure and interesting chemical properties have made it a subject of research in various scientific fields.
Ruthenium dodecacarbonyltriangulo was first synthesized in 1973. [] It can be prepared by the reaction of ruthenium trichloride with carbon monoxide under specific conditions. The compound adopts a triangular cluster geometry with the ruthenium atoms located at the vertices and the CO ligands bridging the edges. The central hydride ligand is located inside the triangle.
Research on ruthenium dodecacarbonyltriangulo is ongoing, and potential applications are being explored in various areas of science:
Ruthenium, dodecacarbonyltri-, triangulo, also known as triruthenium dodecacarbonyl with the chemical formula , is a coordination compound featuring a triangular arrangement of ruthenium atoms, each bonded to four carbon monoxide ligands. This compound is characterized by its dark orange crystalline form and exhibits D3h symmetry. It is soluble in nonpolar organic solvents but insoluble in water, making it distinct among metal carbonyl complexes .
Triruthenium dodecacarbonyl can be synthesized through several methods:
The primary applications of triruthenium dodecacarbonyl include:
Interaction studies involving triruthenium dodecacarbonyl focus on its catalytic properties rather than biological interactions. The compound has shown effectiveness in various coupling reactions and has been explored for its potential in synthesizing ruthenium nanoparticles . Its interactions with different substrates reveal its versatility as a catalyst in organic synthesis.
Triruthenium dodecacarbonyl shares similarities with several other metal carbonyl complexes. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Triruthenium dodecacarbonyl | Triangular structure; used primarily as a catalyst | |
Triiron dodecacarbonyl | Contains bridging bonds; different catalytic properties | |
Osmium dodecacarbonyl | Similar structure; higher toxicity compared to Ru | |
Manganese pentacarbonyl | Linear geometry; less complex than ruthenium variants |
Triruthenium dodecacarbonyl is unique due to its triangular geometry and lower toxicity compared to osmium counterparts while maintaining effective catalytic properties across various organic reactions .
Ru₃(CO)₁₂ adopts a triangular arrangement of ruthenium atoms with D₃h molecular symmetry, as established by X-ray crystallographic studies [1] [2]. The three ruthenium centers form an equilateral triangle, with each metal atom coordinated by four carbonyl ligands: two axial (aligned perpendicular to the Ru₃ plane) and two equatorial (positioned within the plane) [2]. This configuration minimizes steric repulsion between carbonyl ligands while maximizing metal-ligand bonding efficiency.
The D₃h symmetry is further evidenced by the equivalence of all Ru–Ru bonds and the absence of bridging carbonyl ligands in the native structure [2] [4]. Unlike its iron analog, Fe₃(CO)₁₂, which exhibits C₂v symmetry due to two semi-bridging CO ligands, Ru₃(CO)₁₂ maintains terminal CO coordination exclusively [2] [6]. Theoretical studies attribute this stability to stronger π-backbonding in ruthenium, which reduces the need for bridging CO ligands to delocalize electron density [4] [8].
The Ru–Ru bond length in Ru₃(CO)₁₂ averages 2.848 Å (284.8 pm), as determined by high-resolution X-ray diffraction [1] [2]. This distance is consistent with single-bond character, supported by molecular orbital calculations showing significant overlap between ruthenium d-orbitals [4] [8]. The bonds exhibit minimal deviation (<0.5%) across the Ru₃ triangle, reflecting the compound’s high symmetry [1].
Notably, deviations in bond length occur in derivatives or charged species. For example, cationic [Ru₃(CO)₁₂]⁺ exhibits slight elongation (up to 287.9 pm) due to partial oxidation weakening metal-metal bonding [4]. Steric effects from substituted ligands (e.g., phosphines or arsines) also perturb bond lengths, as observed in Ru₃(CO)₁₂₋ₙLₙ complexes [3] [7].
Initial X-ray analyses of Ru₃(CO)₁₂ in 1968 resolved its D₃h symmetry using 936 independent reflections, yielding a reliability factor (R) of 0.079 [1]. Subsequent studies confirmed these findings, with modern refinements achieving R values below 0.05 through high-intensity synchrotron sources [3] [4]. Key crystallographic parameters include:
Parameter | Value | Source |
---|---|---|
Space group | P 1 | [1] |
Unit cell dimensions | a=9.35 Å, b=9.35 Å, c=10.72 Å | [1] |
Ru–Ru bond length | 2.848 Å | [1] [2] |
Ru–C (axial) | 1.89 Å | [2] |
Ru–C (equatorial) | 1.91 Å | [2] |
Recent studies using time-resolved X-ray diffraction have elucidated dynamic processes, such as CO ligand fluxionality, which manifests as a single ^13C NMR signal at room temperature [2] [8].
Ru₃(CO)₁₂, Fe₃(CO)₁₂, and Os₃(CO)₁₂ form an isostructural series with distinct geometric and electronic features:
Property | Ru₃(CO)₁₂ | Fe₃(CO)₁₂ | Os₃(CO)₁₂ |
---|---|---|---|
Symmetry | D₃h | C₂v | D₃h |
M–M bond length | 2.848 Å | 2.80 Å | 2.88 Å |
CO ligands | 12 terminal | 10 terminal, 2 bridging | 12 terminal |
Color | Dark orange | Dark green | Yellow |
Iron analog (Fe₃(CO)₁₂): The C₂v symmetry arises from two bridging CO ligands, which introduce asymmetry into the Fe₃ triangle [6] [8]. This structural difference stems from weaker π-backbonding in iron, necessitating bridging CO ligands for electron delocalization [6].
Osmium analog (Os₃(CO)₁₂): Despite sharing D₃h symmetry with Ru₃(CO)₁₂, osmium’s larger atomic radius increases the Os–Os bond length to 2.88 Å [5] [8]. The stronger relativistic effects in osmium enhance metal-metal bonding, stabilizing the cluster against ligand substitution [5].
Irritant